2-(2,4-dichlorophenoxy)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,4-dichlorophenoxy group linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2,3-dihydro-1,4-benzodioxin moiety.
- 2,4-Dichlorophenoxy group: Known for enhancing bioactivity in agrochemicals and pharmaceuticals due to its electron-withdrawing and lipophilic properties .
- 1,3,4-Oxadiazole ring: A heterocycle associated with antimicrobial and anticonvulsant activities .
- 2,3-Dihydro-1,4-benzodioxin: A fused bicyclic system contributing to anti-inflammatory and antibacterial effects .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O5/c19-11-2-4-13(12(20)8-11)27-9-16(24)21-18-23-22-17(28-18)10-1-3-14-15(7-10)26-6-5-25-14/h1-4,7-8H,5-6,9H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLGSLIFUNOEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine: This can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, hydrolysis, and salification.
Synthesis of 1,3,4-oxadiazole derivative: The oxadiazole ring is formed by reacting the amine with appropriate reagents under controlled conditions.
Coupling with 2,4-dichlorophenoxyacetic acid: The final step involves coupling the oxadiazole derivative with 2,4-dichlorophenoxyacetic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and dichlorophenoxy group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Bioactivity Trends: Antibacterial Activity: The sulfanyl-linked oxadiazole-benzodioxin analogs (e.g., ) exhibit potent antibacterial effects, suggesting that the oxadiazole ring and benzodioxin system synergize for microbial targeting. The dichlorophenoxy group in the target compound may enhance penetration into bacterial membranes . Anti-Inflammatory Potential: Benzodioxin-containing carboxylic acids (e.g., ) show efficacy comparable to ibuprofen, implying that the benzodioxin moiety itself contributes to anti-inflammatory pathways. The target compound’s dichlorophenoxy group could modulate COX-2 inhibition but requires validation. The target compound’s dichlorophenoxy group may offer similar mechanistic advantages .
Structural Impact on Function: Linker Groups: Sulfanyl or oxygen-based linkers (phenoxy vs. sulfanyl) influence solubility and target binding. Phenoxy groups may enhance stability compared to sulfanyl bridges . Substituent Effects: Dichloro substituents on phenyl rings improve lipophilicity and receptor affinity, as seen in pesticidal compounds (e.g., alachlor, pretilachlor) .
Toxicity Considerations: Benzodioxin-oxadiazole hybrids (e.g., ) exhibit low hemolytic activity, suggesting favorable safety profiles.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A dichlorophenoxy moiety
- An oxadiazole ring
- A benzodioxin unit
This unique combination of functional groups is hypothesized to contribute to its biological activity.
Biological Activity Overview
Recent studies have explored the biological activities of 1,2,4-oxadiazole derivatives and their potential as therapeutic agents. The specific compound has been investigated for its effects on various biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit antimicrobial properties. For instance, a related study showed that certain 1,2,4-oxadiazoles demonstrated significant activity against bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .
Anticancer Properties
The compound's structural analogs have shown promising anticancer activities. In vitro studies on similar oxadiazole compounds revealed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). These compounds induced apoptosis in a dose-dependent manner .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | U-937 | 2.41 | Cell cycle arrest |
The biological activity of the target compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The ability to trigger programmed cell death is a critical feature for anticancer agents.
- Interaction with Receptors : Some oxadiazole derivatives act as ligands for PPAR receptors, influencing metabolic pathways .
Case Studies and Experimental Data
A notable study evaluated the pharmacological profile of several oxadiazole derivatives including the target compound. The results highlighted its potential as a PPAR-alpha agonist with an EC50 value comparable to established drugs .
Table: Biological Activity Data Summary
Q & A
Q. What are the critical steps for synthesizing 2-(2,4-dichlorophenoxy)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions.
- Step 2 : Coupling the oxadiazole moiety with 2,4-dichlorophenoxyacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC).
- Step 3 : Purification via column chromatography or recrystallization.
Intermediates are characterized using TLC (for reaction monitoring), IR spectroscopy (amide bond confirmation at ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (to verify substitution patterns and aromatic protons) .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies aromatic protons (e.g., 2,4-dichlorophenoxy group at δ 6.8–7.5 ppm) and dihydrobenzodioxin protons (δ 4.2–4.5 ppm).
- ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~165–170 ppm) and oxadiazole ring carbons.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₉H₁₄Cl₂N₂O₄) with <5 ppm error .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the 1,3,4-oxadiazole core under varying conditions?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance cyclization efficiency.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate ring closure.
- Temperature Control : Maintain 80–100°C for 6–12 hours to balance reaction rate and byproduct formation.
Comparative yield data (Table 1):
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | None | 62 | 95% |
| DMF | I₂ | 78 | 92% |
| DMSO | ZnCl₂ | 85 | 98% |
(Adapted from methodologies in )
Q. What strategies resolve contradictions in biological activity data across different in vitro assays?
- Methodological Answer :
- Assay Validation : Cross-check activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Solubility Optimization : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
- Metabolite Screening : Perform LC-MS to rule out degradation products influencing results.
For example, discrepancies in IC₅₀ values for kinase inhibition may arise from assay-specific buffer conditions (e.g., ATP concentration variations) .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
Key parameters: - Binding Energy : ≤−8 kcal/mol suggests strong affinity.
- Hydrogen Bonds : Oxadiazole N-atoms often interact with catalytic lysine residues .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution.
- Byproduct Analysis : Monitor for racemization via circular dichroism (CD) spectroscopy.
Scale-up risks include solvent volume limitations and exothermic reactions requiring jacketed reactors .
Methodological Tables
Q. Table 2: Key Synthetic Parameters for Oxadiazole Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | ↑ Yield by 20% |
| Solvent Polarity | ε > 30 (DMF/DMSO) | ↑ Cyclization |
| Catalyst Loading | 5 mol% I₂ | ↓ Reaction Time |
Q. Table 3: Common Analytical Artifacts and Solutions
| Artifact | Cause | Resolution |
|---|---|---|
| Multiple NMR Peaks | Rotamers | Heat to 60°C |
| Low MS Signal | Poor Ionization | Add 0.1% Formic Acid |
| HPLC Impurities | Unpurified Crude | Re-crystallize |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
